Calcium thioglycolate trihydrate

Catalog No.
S1897727
CAS No.
5793-98-6
M.F
C2H6CaO3S
M. Wt
150.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium thioglycolate trihydrate

CAS Number

5793-98-6

Product Name

Calcium thioglycolate trihydrate

IUPAC Name

calcium;2-sulfidoacetate;trihydrate

Molecular Formula

C2H6CaO3S

Molecular Weight

150.21 g/mol

InChI

InChI=1S/C2H4O2S.Ca.H2O/c3-2(4)1-5;;/h5H,1H2,(H,3,4);;1H2

InChI Key

PPGDRRIXEYHXNH-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])S.C(C(=O)[O-])S.O.O.O.[Ca+2]

Canonical SMILES

C(C(=O)O)S.O.[Ca]

Protein Extraction and Purification

Calcium thioglycolate trihydrate can disrupt disulfide bonds within proteins. Disulfide bonds play a crucial role in protein structure and folding. By breaking these bonds, calcium thioglycolate trihydrate can help researchers extract and purify proteins from complex biological samples. This technique is particularly useful for isolating membrane proteins, which are often difficult to extract due to their hydrophobic nature. Source: A gentle method for the isolation of membrane proteins from Escherichia coli:

Studying Hair Keratin

Hair keratin is a major structural protein in hair. Calcium thioglycolate trihydrate has been used in research to study the structure and function of hair keratin. Due to its ability to break disulfide bonds, it can be used to dissolve hair and analyze the resulting components. This helps researchers understand the chemical composition and interactions within hair keratin, which can be valuable for developing new hair care products or treatments for hair disorders. Source: The Chemistry of Hair

Researching Heavy Metal Interactions

Calcium thioglycolate trihydrate has been used in some studies to investigate the interaction of heavy metals with biological molecules. It can act as a chelating agent, meaning it can bind to certain metal ions. This property allows researchers to study how heavy metals bind to proteins or other biomolecules, which can be helpful in understanding their potential toxicity or biological effects. Source: Selective Chelation of Mercury from Blood by N-Acetylcysteine:

Calcium thioglycolate trihydrate is a crystalline compound that serves primarily as a depilatory agent. It is the calcium salt of thioglycolic acid and is represented by the chemical formula C2H2CaO2S3H2O\text{C}_2\text{H}_2\text{CaO}_2\text{S}\cdot 3\text{H}_2\text{O} with a molecular weight of approximately 184.23 g/mol when including its three water molecules . This compound appears as a white, odorless powder and has a pH range of 11-12, indicating its basic nature. It is characterized by its stability at room temperature but begins to decompose at elevated temperatures, specifically above 95 °C .

Calcium thioglycolate trihydrate can be irritating to the skin, eyes, and respiratory system. Prolonged or repeated exposure can cause skin sensitization, leading to allergic reactions [5].

  • Skin Irritation: Studies have shown that calcium thioglycolate trihydrate can cause irritation, redness, and itching on the skin [6].
  • Eye Irritation: Contact with the eyes can cause irritation, tearing, and redness [5].
  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract, causing coughing, wheezing, and shortness of breath [5].

It is crucial to handle calcium thioglycolate trihydrate with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when necessary [5].

Note

The information on the mechanism of action is not readily available in scientific research related solely to calcium thioglycolate trihydrate.

Cited Sources

  • Calcium-Thioglycolate-Trihydrate | CAS 65208-41-5 | C1701:
  • Calcium Thioglycolate Trihydrate by Merck KGaA - Personal Care & Cosmetics
  • Calcium thioglycolate trihydrate | C4H12CaO7S2 | CID 2734636 - PubChem:
  • [Thermal stability of calcium thioglycolate](
. Its reactivity is primarily attributed to the thiol group present in its structure, which can participate in redox reactions. For instance, it can react with halogens and oxidizing agents, leading to the formation of disulfides or other sulfur-containing compounds. Additionally, it can undergo hydrolysis in the presence of water, releasing thioglycolic acid and calcium hydroxide .

Calcium thioglycolate trihydrate can be synthesized through the reaction of calcium hydroxide with thioglycolic acid. The process typically involves:

  • Dissolving calcium hydroxide in water.
  • Gradually adding thioglycolic acid while stirring.
  • Allowing the mixture to react until all components are fully dissolved.
  • Crystallizing the product by evaporating excess water or cooling the solution .

This method yields calcium thioglycolate trihydrate efficiently, ensuring high purity levels suitable for cosmetic applications.

Calcium thioglycolate trihydrate finds extensive use in various industries:

  • Cosmetics: It is primarily used in depilatory creams and lotions due to its ability to dissolve hair keratin.
  • Pharmaceuticals: Its reducing properties make it useful in certain pharmaceutical formulations.
  • Laboratory Reagents: Employed as a reagent in organic synthesis and analytical chemistry .

Studies on calcium thioglycolate trihydrate highlight its interactions with other chemicals and biological systems. It has been noted that this compound can interact with proteins due to its reducing nature, potentially altering protein structures or functions. Moreover, safety data indicate that exposure can lead to respiratory irritation and allergic reactions upon contact with skin or mucous membranes . Therefore, handling precautions are crucial to mitigate these risks.

Several compounds share similarities with calcium thioglycolate trihydrate, particularly within the realm of thiol-containing compounds and their salts:

Compound NameChemical FormulaUnique Characteristics
Potassium ThioglycolateC₂H₃KOSMore soluble and effective than calcium salt; commonly used in depilatories.
Sodium ThioglycolateC₂H₃NaOSSimilar applications as calcium salt but more soluble; often used in hair products.
Mercaptoacetic AcidC₂H₄OSThe parent compound of calcium thioglycolate; more reactive due to free thiol group.

Calcium thioglycolate trihydrate is unique due to its lower solubility compared to potassium and sodium salts, which can influence its effectiveness and application methods in cosmetic formulations . Its use as a less irritating alternative makes it particularly valuable for sensitive skin formulations.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

149.9663561 g/mol

Monoisotopic Mass

149.9663561 g/mol

Heavy Atom Count

7

UNII

F376WF95N7

Related CAS

65208-41-5

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65208-41-5

Wikipedia

Calcium thioglycolate trihydrate

Dates

Modify: 2023-08-16

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